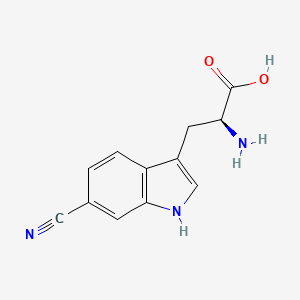

6-Cyanotryptophan

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(6-cyano-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c13-5-7-1-2-9-8(4-10(14)12(16)17)6-15-11(9)3-7/h1-3,6,10,15H,4,14H2,(H,16,17)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVPXIGESRCWHK-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC=C2CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1C#N)NC=C2C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Cyanotryptophan

Chemical Synthesis Pathways for Indole (B1671886) Derivatives

Chemical synthesis routes for functionalized indole derivatives, including those that can serve as precursors for 6-cyanotryptophan, often involve strategies to control regioselectivity and stereochemistry.

Asymmetric Synthesis Utilizing Chiral Auxiliaries

Asymmetric synthesis employing chiral auxiliaries is a valuable strategy for controlling the stereochemical outcome in the synthesis of chiral molecules like tryptophan analogues. A chiral auxiliary is a stereogenic group temporarily incorporated into a molecule to influence the formation of new stereocenters uwindsor.cawikipedia.org. After the stereoselective reaction, the auxiliary is typically removed and can often be recovered wikipedia.org.

One approach in the asymmetric synthesis of cyanotryptophans, including the 6-cyano analogue, has involved the alkylation of the Schöllkopf bis-lactim ether with an indole derivative rsc.org. The Schöllkopf chiral auxiliary is derived from amino acids and allows for the preparation of desired enantiomers nih.gov. This method has been reported to yield adducts with high diastereoselectivity rsc.org. The Schöllkopf auxiliary has also been utilized in palladium-catalyzed heteroannulation reactions for the asymmetric synthesis of tryptophan derivatives, demonstrating its utility in creating optically active compounds nih.gov.

Palladium-Catalyzed Cyanation Strategies for Indole Functionalization

Palladium catalysis plays a significant role in the functionalization of indole rings, offering routes for the introduction of various groups, including the cyano group. While a direct high-yielding palladium-catalyzed cyanation specifically at the C6 position for 6-cyanotryptophan synthesis is not extensively detailed in the provided results, palladium catalysis is a known method for cyanation and indole functionalization google.comresearchgate.net.

Palladium-catalyzed reactions have been explored for the cyanation of indoles at different positions, such as the C3 position via C-H activation researchgate.net. Additionally, palladium-catalyzed methods have been developed for C-H glycosylation of indoles and tryptophan, and related transient mediator strategies have shown the possibility of achieving ipso-arylation and cyanation rsc.org. Although a previously known palladium-catalyzed route for the synthesis of 4-cyanotryptophan (B8074655) was described as low-yielding, it highlights the application of palladium catalysis in cyanotryptophan synthesis google.comgoogle.com. The broader context of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling of boronated indoles or tryptophans, has also been used to introduce various substituents, including a cyano group at the C4 position, albeit sometimes with low yields depending on the conditions uniurb.it.

Resolution of Racemic Intermediates for Stereospecificity

The resolution of racemic mixtures is a classical approach to obtain enantiomerically pure compounds. This process involves separating a mixture of enantiomers into individual stereoisomers tcichemicals.com. While specific details on the resolution of a racemic 6-cyanotryptophan intermediate were not prominently found, enzymatic methods have been successfully applied to the resolution of racemic mixtures of other amino acids and tryptophan derivatives nih.govrsc.org.

Enzymatic resolution often utilizes the high stereoselectivity of enzymes to selectively transform or degrade one enantiomer in a racemic mixture, leaving the other in enriched form nih.govrsc.org. Hydrolases, such as lipases and lactamases, have been employed for the kinetic resolution of racemic mixtures, providing a broad substrate scope rsc.org. For example, enzymatic methods have been used for the stereoinversion and deracemization of phenylalanine derivatives and the resolution of racemic tryptophan derivatives nih.gov. These enzymatic strategies offer a means to achieve stereospecificity when asymmetric synthesis methods are not fully effective or when starting from racemic materials.

Enzymatic Synthesis Approaches for 6-Cyanotryptophan Production

Enzymatic synthesis offers an attractive and often more environmentally friendly alternative to chemical routes for the production of non-canonical amino acids like 6-cyanotryptophan. Enzymes can catalyze reactions with high chemo- and stereoselectivity, often under mild aqueous conditions google.comacs.orgnih.gov.

Engineering of Tryptophan Synthase Beta Subunit Variants

The -subunit of tryptophan synthase (TrpB) is a key enzyme in the biosynthesis of L-tryptophan, catalyzing the condensation of indole and L-serine google.comacs.orgnih.gov. Engineered variants of TrpB have shown significant utility in the synthesis of a wide range of non-canonical amino acids, including cyanotryptophans google.comgoogle.comacs.orgnih.govnih.govacs.orgcaltech.educaltech.eduresearchgate.net.

Directed evolution and site-saturation mutagenesis have been employed to engineer TrpB variants with improved activity and expanded substrate scope for the synthesis of tryptophan analogues substituted at various positions of the indole ring, including the 6-position google.comgoogle.comacs.orgacs.orgcaltech.eduresearchgate.net. These engineered enzymes can accept substituted indole substrates, such as 6-cyanoindole, and condense them with serine to form the corresponding tryptophan analogue google.comgoogle.comnih.gov. For instance, engineering of Thermotoga maritima TrpB has led to variants with improved yields for the synthesis of 4-cyanotryptophan and other analogues google.comnih.govacs.org. Specific mutations in the TrpB enzyme, such as those in the PLP binding loop, helix 1, or strand 7-8, can enhance its activity and alter its substrate specificity google.comgoogle.com.

Research findings have demonstrated the successful enzymatic production of 6-cyanotryptophan using engineered TrpB variants. For example, studies have reported the HPLC yield of 6-cyanotryptophan using different TrpB variants supplied with L-serine and the corresponding indole substrate caltech.edu.

Biocatalytic Synthesis under Aqueous Conditions

A significant advantage of using engineered tryptophan synthase variants for the synthesis of 6-cyanotryptophan and other tryptophan analogues is their ability to function effectively under aqueous conditions google.comacs.orgnih.govresearchgate.netnih.gov. This contrasts with many traditional chemical synthesis methods that may require organic solvents and protecting groups, which can generate more waste and be less environmentally friendly google.comgoogle.comacs.orgnih.gov.

The TrpB-catalyzed reaction involves the formation of an amino-acrylate intermediate from serine within the enzyme's active site, which is then intercepted by the indole substrate google.comacs.orgnih.gov. This process occurs efficiently in water, circumventing the need for water-sensitive reagents often used in chemical routes google.comnih.gov. The enzyme's active site provides a controlled environment that accelerates the reaction and influences regioselectivity google.comnih.gov. Engineered TrpB variants have been shown to synthesize enantiopure tryptophan analogues using readily available indole analogues and serine as starting materials in aqueous media acs.orgnih.govresearchgate.net. This highlights the potential of biocatalysis as a sustainable and efficient platform for the production of 6-cyanotryptophan and other non-canonical amino acids.

Genetic Encoding and Site Specific Incorporation of 6 Cyanotryptophan

Orthogonal Translation System Development

Orthogonal translation systems for incorporating ncAAs consist of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA. This pair must be orthogonal to the host cell's endogenous translational machinery, meaning the engineered synthetase exclusively charges the engineered tRNA with the ncAA, and the engineered tRNA is not significantly recognized by endogenous synthetases researchgate.netrice.eduacs.orgresearchgate.net.

Design and Selection of Engineered Aminoacyl-tRNA Synthetase/tRNA Pairs

The development of orthogonal aaRS/tRNA pairs capable of incorporating 6-cyanotryptophan involves the engineering and selection of synthetase variants with altered substrate specificity. The goal is to create an enzyme that efficiently aminoacylates the suppressor tRNA with 6-cyanotryptophan while ignoring canonical amino acids and other cellular molecules nih.govrice.eduacs.orgresearchgate.net.

Pyrrolysyl-tRNA synthetase (PylRS) and tyrosyl-tRNA synthetase (TyrRS) based orthogonal pairs have been widely used for genetic code expansion due to their inherent orthogonality in many expression systems nih.govnih.govrice.eduresearchgate.netmdpi.com. For 6-cyanotryptophan, chimeric designs of pyrrolysyl-tRNA synthetase/tRNA pairs incorporating phenylalanine-tRNA identity elements have enabled its ribosomal incorporation nih.govresearchgate.netresearchgate.netresearchgate.net.

The selection of suitable synthetase variants often involves directed evolution techniques, employing positive and negative selection strategies. Positive selection ensures that cells expressing a functional orthogonal pair capable of incorporating the ncAA survive under specific conditions, while negative selection eliminates variants that mischarge the tRNA with canonical amino acids nih.govnih.gov. This iterative process allows for the isolation of synthetase mutants with high specificity for 6-cyanotryptophan.

Research findings have demonstrated the successful engineering of synthetases capable of recognizing 6-cyanotryptophan. For instance, chimeric pyrrolysyl-tRNA synthetase variants have been identified that enable the incorporation of 6-cyanotryptophan in response to an amber stop codon nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netbiorxiv.org. These engineered synthetases, along with a cognate suppressor tRNA (often derived from a naturally orthogonal tRNA like the Methanosarcina mazei PylT), form the orthogonal translation system.

Ribosomal Incorporation in Heterologous Expression Systems (e.g., Escherichia coli)

Escherichia coli is a widely used heterologous expression system for the site-specific incorporation of non-canonical amino acids, including 6-cyanotryptophan nih.govresearchgate.netresearchgate.netresearchgate.netrsc.orgresearchgate.netrice.edubiorxiv.orgfrontiersin.org. The process typically involves co-transforming E. coli cells with plasmids encoding the engineered aaRS/tRNA pair and the target protein containing a nonsense codon (e.g., amber UAG) at the desired incorporation site scispace.comrice.edunih.govbiorxiv.org.

Upon induction of protein expression and supplementation of the growth medium with 6-cyanotryptophan, the engineered orthogonal system facilitates the insertion of 6-cyanotryptophan at the position specified by the nonsense codon, leading to the production of full-length protein containing the ncAA rice.edunih.govbiorxiv.org. Studies have shown efficient ribosomal incorporation of 6-cyanotryptophan into various proteins in E. coli, yielding proteins with altered spectral properties suitable for fluorescence studies rsc.orgrice.edu.

Data from such experiments often includes analyses of protein yield and mass spectrometry to confirm the site-specific incorporation of 6-cyanotryptophan. For example, mass spectrometry can verify the presence of the ncAA at the intended position by detecting the expected mass shift compared to the protein containing the canonical amino acid biorxiv.org.

Here is an example of how data on incorporation efficiency might be presented (hypothetical data based on research findings):

| Target Protein | Incorporation Site (Codon) | Orthogonal Pair Used | 6-Cyanotryptophan Concentration in Medium | Protein Yield (mg/L) | Incorporation Efficiency (Mass Spectrometry) |

| GFP | Position X (UAG) | Chimeric PylRS/tRNA | 1 mM | 5-10 | >95% |

| Protein Y | Position Z (UAG) | Chimeric PylRS/tRNA | 2 mM | 8-15 | >98% |

This table illustrates the typical data points collected to assess the efficiency of site-specific incorporation in E. coli.

Integration into Mammalian Cell Expression Systems

Extending the genetic code expansion technology to mammalian cells is crucial for studying proteins in more complex and biologically relevant environments nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govbiorxiv.org. The principles remain similar to those in E. coli, requiring orthogonal aaRS/tRNA pairs that function efficiently and specifically within the mammalian cellular context nih.govbiorxiv.org.

Engineered orthogonal systems, including chimeric pyrrolysyl-tRNA synthetase/tRNA pairs, have been successfully adapted for use in mammalian cells to incorporate tryptophan analogs like 6-cyanotryptophan nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net. This allows for the production of mammalian proteins containing site-specifically incorporated 6-cyanotryptophan, enabling fluorescence-based studies within live eukaryotic cells nih.govresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netbiorxiv.orgresearchgate.net.

Challenges in mammalian systems can include lower expression yields compared to E. coli and potential interactions with endogenous cellular components. However, ongoing research focuses on optimizing orthogonal pairs and expression strategies for improved efficiency and fidelity of ncAA incorporation in mammalian cells biorxiv.org.

Data from mammalian cell expression studies often involves fluorescence imaging to visualize protein expression and ncAA incorporation, as well as biochemical analysis to confirm the presence of the modified protein.

Methodologies for Site-Specific Mutagenesis in Proteins

Site-specific mutagenesis is a fundamental technique used to introduce the nonsense codon at the desired location within the gene encoding the target protein rsc.orgscispace.comnih.govmybiosource.com. This is a prerequisite for the site-specific incorporation of 6-cyanotryptophan using orthogonal translation systems.

Common methodologies for site-specific mutagenesis include:

Oligonucleotide-directed mutagenesis: This technique uses synthetic oligonucleotides containing the desired codon change to introduce the mutation into the gene. PCR-based methods are widely employed for this purpose.

Plasmid-based mutagenesis kits: Commercial kits are available that streamline the process of introducing site-specific mutations into plasmids.

Once the nonsense codon is introduced at the target site, the modified gene is used in conjunction with the orthogonal translation system for protein expression in the chosen host organism (E. coli or mammalian cells) in the presence of 6-cyanotryptophan rice.edunih.govbiorxiv.org. This ensures that the 6-cyanotryptophan is incorporated precisely at the engineered site, allowing for focused investigation of that specific position within the protein.

The ability to perform site-specific mutagenesis is critical for leveraging the unique properties of 6-cyanotryptophan to probe the function and environment of individual amino acid residues within a protein.

Advanced Spectroscopic Applications of 6 Cyanotryptophan

Exploiting Modified Fluorescence Characteristics

6-Cyanotryptophan (6-CNTrp) exhibits significantly brighter and red-shifted fluorescence emission compared to native tryptophan, making it a more effective fluorescent probe in various biological studies. acs.orgnih.govpnas.orgscispace.com This enhanced fluorescence allows for selective monitoring of the analogue even in the presence of multiple native tryptophan residues within a protein. acs.orgnih.gov

Time-Resolved Fluorescence for Conformational Dynamics

Time-resolved fluorescence measurements can be performed on a nanosecond timescale, providing insights into biophysical changes in proteins. uca.edu 6-Cyanotryptophan's higher fluorescence quantum yield compared to tryptophan makes it suitable for such measurements to study the conformational features of proteins. researchgate.net Time-resolved fluorescence decay measurements, potentially in conjunction with FRET, can be used to investigate the conformational heterogeneity of proteins and determine donor-acceptor distances in different protein conformations. nih.gov

Förster Resonance Energy Transfer (FRET) in Protein Systems

6-Cyanotryptophan has been demonstrated to be an efficient Förster Resonance Energy Transfer (FRET) donor when paired with suitable fluorescent acceptors. acs.orgnih.govuca.edursc.org FRET is a distance-dependent phenomenon that has greatly facilitated the study of protein conformation and function by allowing the measurement of changes in the efficiency of energy transfer between a donor and an acceptor. uca.edu This technique is particularly useful for monitoring protein motions and interactions. uca.edunih.gov

Monitoring Protein Conformational Transitions

The utility of 6-CNTrp as a fluorescence donor for studying protein conformational events has been demonstrated. acs.orgnih.govuca.edu By incorporating 6-CNTrp into specific positions within a protein, FRET can be used to monitor conformational changes. For instance, 6-CNTrp has been incorporated into Escherichia coli dihydrofolate reductase (ecDHFR) and shown to form an efficient FRET pair with a coumarin-derived glycine, enabling the monitoring of protein folding. acs.orgnih.govrsc.org

Analysis of Protein-Nucleic Acid Interactions

6-Cyanotryptophan can also be used as a FRET partner to study protein-nucleic acid interactions. acs.orgnih.govuca.edu Studies have shown the incorporation of 6-CNTrp into DNA binding proteins, such as the Klenow fragment of DNA polymerase I and an RNA recognition motif (RRM2) of heterogeneous nuclear ribonucleoprotein L-like (hnRNP LL). acs.orgnih.govuca.edu Using FRET with 6-CNTrp as a donor and fluorescent acceptors incorporated into DNA or RNA, researchers can study the binding interaction of proteins with duplex DNA oligomers or the domain-specific association between proteins and DNA. acs.orgnih.govuca.edu

Vibrational Spectroscopy Utilizing the Nitrile Moiety

The nitrile (C≡N) stretching vibration of cyanotryptophans is a valuable tool for probing the local environment within biological systems. researchgate.netmdpi.comnih.gov The nitrile group's stretching frequency is sensitive to its surroundings, including factors such as dynamics, hydration, and electric fields. researchgate.net The nitrile vibrational probes absorb in a relatively clear region of the protein's infrared spectrum and have sufficient oscillator strengths to be viable vibrational probes. researchgate.net

Infrared (IR) Spectroscopy for Local Environmental Probing

Infrared (IR) spectroscopy, utilizing the nitrile moiety of 6-cyanotryptophan, allows for site-specific interrogation of the local environment in proteins. researchgate.netmdpi.comnih.gov The C≡N stretching vibration is sensitive to environment, making nitrile-derivatized amino acids increasingly utilized tools for studying various biological processes. nih.gov While 5-cyanotryptophan has been particularly highlighted for its sensitivity to local hydration status, the principle of using the nitrile stretch as an IR probe applies to cyanotryptophans in general due to the environmental sensitivity of the C≡N bond. researchgate.netnih.govresearchgate.netnih.gov The vibrational frequency of nitrile groups is in a relatively clear region of the IR spectrum (2100-2400 cm⁻¹) and is highly sensitive to the local environment. researchgate.net This sensitivity allows for probing site-specific dynamics, hydration, and electric fields in biological systems. researchgate.netnih.gov

Assessment of Local Electrostatics and Hydrogen Bonding Networks

6-Cyanotryptophan serves as a sensitive probe for assessing local electrostatic fields and hydrogen bonding networks within biomolecules acs.orgnih.govnih.govresearchgate.net. The emission energy of cyano-tryptophan can quantify bond-specific noncovalent interactions in terms of the electric field acs.orgnih.gov. Studies combining fluorescence spectroscopy, infrared spectroscopy, and molecular dynamics simulations have shown that the fluorophore's emission energy can predict its hydrogen bond characteristics acs.orgnih.gov. This multimodal approach can provide information about the hydrogen bonding status of the nitrile moiety and differentiate between aqueous and nonaqueous hydrogen-bonding partners acs.orgnih.gov. The presence of the cyano-indole moiety is responsible for distinct correlations between the fluorophore's emission and the electrostatic forces on the nitrile bond nih.gov. The nitrile group's stretching mode can serve as a probe for local electric fields through the vibrational Stark effect (VSE) and hydrogen bonding interactions researchgate.net.

Utility in Two-Dimensional Infrared (2D IR) Spectroscopy

While cyanotryptophans are primarily attractive for combined linear IR and fluorescence spectroscopy due to their short CN stretch vibrational lifetime (1.5 ps or less), the cyano group of cyanotryptophan does provide strong signals that show promise as 2D IR probes of proteins researchgate.netnsf.gov. For instance, 5-cyanotryptophan has been synthesized and investigated as a 2D IR spectroscopic reporter of structure within model peptides nih.gov. These studies demonstrate the capability of cyanotryptophan derivatives to capture structural information via 2D IR spectroscopy, revealing spectral signatures resulting from dipolar coupling nih.gov.

Multimodal Spectroscopic Probing Strategies

The ability to utilize 6-cyanotryptophan with multiple spectroscopic techniques allows for comprehensive analyses of biomolecular systems nih.gov.

Research Applications in Protein Science and Molecular Biology

Elucidation of Protein Structure-Function Relationships

6-Cyanotryptophan serves as a sensitive reporter of its local environment within a protein, making it an effective tool for exploring the intricate relationship between a protein's three-dimensional structure and its biological function. The fluorescence emission of 6-CN-Trp is responsive to changes in the polarity and dynamics of its surroundings, enabling researchers to monitor structural alterations that are coupled to protein activity.

While the environmental sensitivity of 6-Cyanotryptophan's fluorescence makes it a suitable candidate for monitoring protein folding, detailed studies specifically elucidating the folding pathways and mechanisms of proteins using this probe are not extensively documented in the currently available literature. The principle relies on the expectation that the fluorescence properties of 6-CN-Trp will change as it moves from a solvent-exposed state in an unfolded protein to a more buried, hydrophobic environment in the folded state. This change can provide insights into the kinetics and conformational transitions that occur during the folding process. Techniques such as Förster Resonance Energy Transfer (FRET) and fluorescence quenching, employing 6-CN-Trp as a donor or acceptor, could theoretically be used to measure intramolecular distances and their changes during folding, offering a window into the sequence of folding events. However, specific applications of 6-CN-Trp to map out the folding landscape of a particular protein are not yet widely reported.

6-Cyanotryptophan has proven to be a valuable fluorescent probe for monitoring protein conformational changes and dynamics. Its photophysical characteristics, including being significantly brighter and having a red-shifted fluorescence emission compared to native tryptophan, allow for its selective monitoring even in the presence of multiple natural tryptophan residues within a protein. This property is particularly advantageous for studying dynamic processes.

One of the key techniques where 6-CN-Trp is employed is Förster Resonance Energy Transfer (FRET). FRET is a distance-dependent interaction between two dye molecules in which excitation is transferred from a donor molecule to an acceptor molecule without emission of a photon. By site-specifically incorporating 6-CN-Trp as a FRET donor into a protein, its distance to a FRET acceptor can be monitored, providing real-time information on conformational changes.

For instance, 6-CN-Trp has been successfully incorporated into proteins like Escherichia coli dihydrofolate reductase (ecDHFR) at specific positions. In these studies, 6-CN-Trp served as an efficient FRET donor to an acceptor molecule, enabling the study of conformational events within the protein. The ability to biosynthetically incorporate this unnatural amino acid into specific sites of a protein provides a powerful tool to introduce a localized fluorescent probe with minimal structural perturbation.

Table 1: Application of 6-Cyanotryptophan in Monitoring Protein Conformation

| Protein Studied | Technique | Role of 6-CN-Trp | Information Gained |

| E. coli dihydrofolate reductase (ecDHFR) | FRET | Donor | Monitoring of conformational events |

Studies of Intermolecular Interactions

The sensitivity of 6-Cyanotryptophan's fluorescence to its environment also makes it a powerful tool for studying how proteins interact with other molecules, such as ligands, membranes, and other proteins. These interactions are fundamental to virtually all biological processes.

The binding of a ligand to a protein often induces conformational changes in the protein, which can be detected by monitoring the fluorescence of a strategically placed 6-Cyanotryptophan residue. Changes in the fluorescence intensity, emission wavelength, or polarization of 6-CN-Trp upon ligand binding can provide quantitative information about the binding affinity and kinetics.

Fluorescence quenching experiments are a common application. If the ligand is a quencher of 6-CN-Trp fluorescence, the binding event can be monitored by the decrease in fluorescence intensity. This approach allows for the determination of binding constants and can provide insights into the proximity of the ligand binding site to the incorporated 6-CN-Trp residue. While the general principle is well-established for cyanotryptophans, specific detailed studies showcasing 6-CN-Trp in determining subnanomolar ligand binding affinities through direct fluorescence titration are areas of ongoing research.

The interaction of peptides with biological membranes is crucial for a wide range of cellular functions, including signaling and transport. The significant change in the environment experienced by a peptide as it transitions from an aqueous solution to a lipid bilayer can be effectively probed using environmentally sensitive fluorescent amino acids. While other cyanotryptophan analogs, such as 4-cyanotryptophan (B8074655) and 5-cyanotryptophan, have been utilized to assess peptide-membrane interactions, the specific application of 6-Cyanotryptophan for this purpose is not as extensively documented in the available scientific literature. In principle, the changes in the fluorescence properties of a 6-CN-Trp labeled peptide upon binding to and insertion into a lipid membrane could provide information on the peptide's localization, orientation, and the depth of its insertion into the bilayer.

Understanding the dynamics of protein-protein interactions is fundamental to cell biology. FRET, utilizing 6-Cyanotryptophan as a fluorescent probe, offers a powerful method to study the association and dissociation of protein complexes in real-time. By labeling one protein with 6-CN-Trp (the donor) and its binding partner with a suitable acceptor, the formation of the complex can be monitored by the appearance of FRET. Conversely, the dissociation of the complex can be followed by the disappearance of the FRET signal.

This technique can provide quantitative data on binding affinities (dissociation constants, Kd) and the kinetics of association (kon) and dissociation (koff). For example, 6-CN-Trp has been proposed as a fluorescence donor for studying protein conformational events, and its utility as a FRET partner has been demonstrated in the context of protein-nucleic acid interactions. While the extension of this methodology to directly probe the kinetics of protein-protein association and dissociation is a logical application, specific and detailed studies focused on using 6-Cyanotryptophan for this purpose are an emerging area of research.

Mechanistic Studies of Enzymes

The site-specific incorporation of unnatural amino acids into proteins has become a powerful tool for elucidating enzymatic mechanisms. 6-Cyanotryptophan, with its unique nitrile group, serves as a sensitive spectroscopic probe for investigating the local environment within an enzyme's active site. The nitrile (C≡N) stretching vibration is particularly useful as an infrared (IR) probe. nih.gov Its absorption frequency is sensitive to the local electrostatic environment and hydrogen bonding interactions, providing valuable insights into the subtle changes that occur during enzyme catalysis. nih.gov

By replacing a native tryptophan residue with 6-cyanotryptophan at a mechanistically important position, researchers can monitor changes in the active site's electric field and hydrogen-bonding network throughout the catalytic cycle. nih.gov This information is crucial for understanding substrate binding, transition state stabilization, and product release. While the broader class of cyanotryptophans has been recognized for their potential in such studies, the application of 6-cyanotryptophan offers a non-invasive method to probe these dynamics. nih.govnih.gov The distinct IR signal of the nitrile group allows for its observation without interference from the rest of the protein, offering a clear window into the catalytic events at a specific location. nih.gov

Advanced Imaging Applications

The favorable photophysical properties of 6-cyanotryptophan make it a valuable tool for various advanced imaging applications in protein science and molecular biology. Its enhanced brightness and environmental sensitivity compared to native tryptophan allow for more detailed and selective observations of protein structure and function.

In Vitro Spectroscopic Measurements

6-Cyanotryptophan has been successfully employed as a fluorescent probe in a variety of in vitro spectroscopic measurements to study protein conformational changes and interactions. nih.govacs.org A significant advantage of 6-cyanotryptophan is that its fluorescence emission is red-shifted and significantly brighter compared to natural tryptophan. nih.govacs.org This spectral separation allows for the selective monitoring of the labeled site, even in proteins that contain multiple native tryptophan residues. nih.gov

One of the key applications of 6-cyanotryptophan is in Förster Resonance Energy Transfer (FRET) studies. nih.govacs.org FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor, and is often used as a "spectroscopic ruler" to measure distances and detect conformational changes in proteins and their complexes. nih.gov 6-Cyanotryptophan has been shown to be an efficient FRET donor. For instance, it has been paired with acceptors like l-(7-hydroxycoumarin-4-yl)ethylglycine (HCO) to study protein dynamics. nih.gov

In one study, 6-cyanotryptophan was incorporated into the Klenow fragment of DNA polymerase I and a domain of the heterogeneous nuclear ribonucleoprotein L-like (hnRNP LL). nih.gov In these systems, it served as a FRET donor to fluorescent nucleoside analogs, benzo[g]quinazoline-2,4-(1H,3H)-dione 2'-deoxyriboside (Tf) or 4-aminobenzo[g]quinazoline-2-one 2'-deoxyriboside (Cf), to investigate the binding interactions between the proteins and DNA. nih.gov These experiments demonstrated the utility of 6-cyanotryptophan in probing protein-nucleic acid interactions and conformational events. nih.govacs.org

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield | Key Application |

|---|---|---|---|---|

| 6-Cyanotryptophan | ~310 | ~370 | Higher than Tryptophan | Fluorescent Probe, FRET Donor |

| Tryptophan | ~280 | ~350 | - | Intrinsic Protein Fluorescence |

| FRET Donor | FRET Acceptor | Application Example |

|---|---|---|

| 6-Cyanotryptophan | l-(7-hydroxycoumarin-4-yl)ethylglycine (HCO) | Studying protein conformational changes |

| 6-Cyanotryptophan | benzo[g]quinazoline-2,4-(1H,3H)-dione 2'-deoxyriboside (Tf) | Investigating protein-DNA binding interactions |

| 6-Cyanotryptophan | 4-aminobenzo[g]quinazoline-2-one 2'-deoxyriboside (Cf) | Studying domain-specific protein-DNA association |

Potential in Time-Gated Fluorescence Imaging

Time-gated fluorescence imaging is a powerful technique that enhances image contrast by suppressing short-lived background fluorescence and autofluorescence from biological samples. This method relies on the use of fluorescent probes with long fluorescence lifetimes. While direct applications of 6-cyanotryptophan in time-gated fluorescence imaging are not yet extensively documented, its photophysical properties and the characteristics of related cyanotryptophan isomers suggest its strong potential in this area.

The fluorescence lifetime of a fluorophore is a critical parameter for time-gated imaging. Studies on other cyanotryptophan analogs have shown that they can possess significantly long fluorescence lifetimes. For example, 4-cyanotryptophan exhibits a long fluorescence lifetime, making it a promising candidate for such applications. The fluorescence lifetime of the chromophore of 6-cyanotryptophan, 6-cyanoindole, is sensitive to its environment, a characteristic that can be exploited in imaging studies. The inherent brightness and photostability of cyanotryptophans, including the 6-cyano isomer, are also advantageous for imaging applications that require robust and persistent signals. nih.gov Given these properties, 6-cyanotryptophan is a promising candidate for the development of new probes for time-gated fluorescence microscopy, which could enable clearer visualization of cellular processes by minimizing interference from background noise.

Computational and Theoretical Investigations of 6 Cyanotryptophan

Molecular Dynamics Simulations for Environmental Interactions

Molecular dynamics (MD) simulations are powerful computational techniques used to model the physical movements of atoms and molecules over time. By simulating the interactions between 6CN-Trp and its surrounding environment, researchers can gain insights into how solvent polarity, hydrogen bonding, and the presence of nearby biomolecules influence its structural conformation, dynamics, and spectroscopic properties.

Studies on cyanotryptophan derivatives, including 6CN-Trp, highlight the sensitivity of their fluorescence properties to solvent polarity. While specific detailed MD simulation studies focusing solely on 6CN-Trp's environmental interactions were not extensively detailed in the search results, related studies on other cyanotryptophans and indole (B1671886) derivatives provide relevant context. For instance, the fluorescence properties of 5-cyanotryptophan are sensitive to changes in solvent polarity, with a significant decrease in fluorescence quantum yield and lifetime observed when the solvent changes from 1,4-dioxane (B91453) to water. rsc.orgresearchgate.net This sensitivity suggests that MD simulations could be used to model the hydration shell around 6CN-Trp and quantify the extent and dynamics of hydrogen bonding interactions between the cyano group and solvent molecules, which are known to influence the nitrile stretching frequency and fluorescence. researchgate.net

Furthermore, MD simulations have been employed to study the behavior of peptides containing tryptophan analogs in different environments, such as near membranes, to understand cation-π interactions and structural dynamics. researchgate.net Applying similar approaches to 6CN-Trp-containing peptides or proteins could provide valuable information on how the incorporation of this analog affects local protein structure and its interactions with the surrounding environment.

Quantum Mechanical Calculations of Spectroscopic Parameters

Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are essential for determining the electronic structure and predicting spectroscopic properties of molecules. These calculations can provide detailed information about absorption and emission spectra, fluorescence quantum yields, and dipole moments in both ground and excited states.

For cyanotryptophan derivatives, TD-DFT calculations have been utilized to estimate theoretical absorption spectra, which can be compared with experimental data to validate the computational models. functmaterials.org.ua These calculations can reveal the spectral shifts of cyanotryptophans compared to unsubstituted tryptophan and help understand the electronic transitions responsible for their fluorescence. functmaterials.org.ua

While specific detailed QM calculations focused exclusively on predicting the spectroscopic parameters of 6CN-Trp were not prominently featured in the search results, the application of these methods to similar indole and cyanotryptophan systems is well-established. For example, TD-DFT calculations have been used in the computer-aided design of dicyano-substituted tryptophans, suggesting promising candidates for protein studies based on their predicted red-shifted fluorescence. functmaterials.org.ua Excited state calculations, such as those using the EOM-CCSD method, have also been employed to investigate the character of excited state minima and oscillator strengths in microsolvated cyanoindole systems, providing insights into their fluorescence properties and non-radiative decay pathways. rsc.org

QM calculations can also be used to compute parameters relevant to vibrational spectroscopy, such as the nitrile stretching frequency, which is sensitive to the local environment and can serve as a probe for electric fields and hydrogen bonding. researchgate.net

Predictive Modeling of 6-Cyanotryptophan Behavior in Biomolecular Systems

Predictive modeling integrates computational techniques to forecast the behavior and interactions of 6CN-Trp within complex biomolecular systems like proteins and cell membranes. This involves using data from MD simulations and QM calculations, along with other theoretical approaches, to build models that can predict how 6CN-Trp will partition, orient, and interact with specific residues or structural motifs.

The ability to site-specifically incorporate 6CN-Trp into proteins using orthogonal translation systems in organisms like E. coli and mammalian cells makes it a valuable probe for studying protein conformational features using time-resolved fluorescence measurements. researchgate.netresearchgate.netresearchgate.netresearchgate.net Predictive modeling can help in designing experiments by forecasting the expected fluorescence behavior of 6CN-Trp at a particular site within a protein, based on the predicted local environment (e.g., polarity, hydrogen bonding, presence of quenching residues).

While direct examples of comprehensive predictive models specifically for 6CN-Trp were not extensively detailed, the foundational computational studies provide the necessary components for such modeling. For instance, understanding the sensitivity of 6CN-Trp fluorescence to hydration and polarity through combined experimental and theoretical approaches (as shown for 5-cyanotryptophan) can inform models predicting its behavior in varying protein microenvironments. researchgate.netacs.orgacs.org

Furthermore, predictive modeling can be used to assess the potential impact of 6CN-Trp incorporation on protein structure and function. Although 6CN-Trp is designed to be a structural analog of tryptophan, computational models can help confirm that its presence does not significantly perturb the native protein fold or dynamics.

Future Directions and Emerging Research Avenues

Development of Enhanced Synthetic Routes and Incorporation Efficiencies

A primary focus for broadening the utility of 6-CN-Trp is the development of more efficient and scalable methods for its synthesis and site-specific incorporation into proteins. Current research trajectories are aimed at overcoming the limitations of multi-step chemical syntheses and improving the yields of biological incorporation.

Chemo-enzymatic and Biosynthetic Routes: While various chemical synthesis routes exist, they can be complex and may not be easily scalable. bohrium.comnih.gov A promising future direction lies in the optimization of chemo-enzymatic and fully biosynthetic methods. Directed evolution of enzymes, particularly tryptophan synthase (TrpS) and its β-subunit (TrpB), has already shown success in synthesizing various tryptophan analogs, including different positional isomers of cyanotryptophan. biorxiv.org Future work will likely focus on engineering highly specific and efficient TrpS variants for the large-scale production of 6-CN-Trp from inexpensive precursors, making this valuable research tool more accessible.

Improving Incorporation Efficiency: The site-specific incorporation of unnatural amino acids (UAAs) like 6-CN-Trp into proteins in living cells relies on orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs. A significant area of ongoing research is the directed evolution of these synthetases to improve their efficiency and specificity for 6-CN-Trp. nih.govresearchgate.netnih.govmdpi.com Techniques like Phage-Assisted Continuous Evolution (PACE) and yeast-based hypermutation strategies are being employed to rapidly generate aaRS variants with enhanced activity. researchgate.netresearchgate.net The goal is to develop robust orthogonal systems that can incorporate 6-CN-Trp into proteins in high yields, both in prokaryotic and eukaryotic expression systems, with minimal off-target effects. biorxiv.org

| Approach | Objective | Key Techniques | Anticipated Outcome |

|---|---|---|---|

| Enzyme Engineering | Improve synthetic yield of free 6-CN-Trp | Directed evolution of Tryptophan Synthase (TrpB variants) | Scalable, cost-effective, and environmentally friendly synthesis |

| Orthogonal System Evolution | Increase site-specific incorporation efficiency in proteins | Directed evolution of aminoacyl-tRNA synthetases (aaRS) using methods like PACE | Higher yields of 6-CN-Trp-containing proteins for structural and functional studies |

Expansion into Novel Spectroscopic Techniques

The nitrile vibration of 6-CN-Trp serves as a unique spectroscopic marker, and future research will exploit this feature in more advanced spectroscopic methods to extract dynamic structural information about proteins.

Two-Dimensional Infrared (2D IR) Spectroscopy: The cyano-stretch of 6-CN-Trp is an excellent probe for 2D IR spectroscopy, a technique capable of revealing structural dynamics on a picosecond timescale. rsc.org By incorporating 6-CN-Trp at specific sites, researchers can measure vibrational coupling between probes, allowing for the precise determination of distances and orientations between different parts of a protein. bohrium.comtuckergroupunr.orgnih.govnih.gov Future applications will involve using pairs of nitrile probes (e.g., 6-CN-Trp and p-cyanophenylalanine) to map conformational changes, monitor protein folding pathways, and characterize the dynamics of enzyme active sites and allosteric regulation. nih.gov

Fluorescence Resonance Energy Transfer (FRET): Cyanotryptophans possess distinct fluorescence properties compared to native tryptophan, making them valuable tools for FRET studies. pnas.orgnews-medical.net The pairing of 6-CN-Trp with other fluorescent amino acids or dyes can create "spectroscopic rulers" to measure intramolecular and intermolecular distances in biological complexes. nih.gov For instance, the pairing of p-cyanophenylalanine (donor) and 5-cyanotryptophan (acceptor) has been shown to be a useful FRET system. nih.gov Future work will likely establish new FRET pairs involving 6-CN-Trp to study protein-protein interactions, ligand binding, and conformational changes in real-time. rsc.orgresearchgate.net Depending on the excitation wavelength, some cyanotryptophan pairs can even function as dual FRET and photo-induced electron transfer (PET) probes, offering multiple avenues to study molecular interactions. nih.govrsc.org

Broader Applications in Complex Biological Pathways and Systems

With improved synthesis and incorporation methods, 6-CN-Trp is set to become a more widely used tool for dissecting complex biological processes in situ and in vivo.

Probing Protein-Membrane and Protein-Protein Interactions: The sensitivity of the nitrile probe to its local environment, including hydration status, makes 6-CN-Trp an ideal reporter for studying interactions in heterogeneous environments like cell membranes. nih.gov Future studies will use 6-CN-Trp to investigate the mechanisms of membrane protein insertion and folding, the dynamics of transmembrane signaling, and the assembly of protein complexes at the membrane surface. rsc.org

Investigating Protein Misfolding and Aggregation: The ability of 2D IR spectroscopy to detect subtle structural changes makes 6-CN-Trp a powerful probe for studying the initial stages of protein misfolding and aggregation, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. bohrium.com By placing the probe at strategic locations within amyloidogenic proteins, researchers can monitor the conformational transitions that lead to the formation of toxic oligomers and fibrils.

Engineering Novel Protein Functions: The incorporation of 6-CN-Trp can also be used to engineer new functionalities into proteins. For example, incorporating a fluorescent UAA into a protein like Green Fluorescent Protein (GFP) can alter its photophysical properties, creating new biosensors with tuned absorption and emission wavelengths. rsc.org This opens up possibilities for creating novel reporters for cellular imaging and high-throughput screening.

Integration with Advanced Microscopy for High-Resolution Imaging

The enhanced photophysical properties of cyanotryptophans, such as their higher fluorescence quantum yield compared to native tryptophan, make them promising candidates for advanced microscopy techniques. pnas.org The future integration of 6-CN-Trp with super-resolution imaging will enable the visualization of proteins in living cells with nanoscale precision.

Super-Resolution Microscopy: Techniques such as Stimulated Emission Depletion (STED) microscopy and other forms of single-molecule localization microscopy demand bright, photostable fluorophores. While large organic dyes or fluorescent proteins are often used, their size can perturb the function of the protein of interest. The small size of 6-CN-Trp makes it an "inconspicuous" label that is less likely to cause structural or functional disturbances. biorxiv.org Future research will focus on optimizing the photostability and brightness of 6-CN-Trp and similar analogs for their application in live-cell, dual-color super-resolution imaging, allowing researchers to track the movement and interaction of individual proteins in their native cellular context. nih.govgoettingen-research-online.deupenn.edu

| Research Area | Specific Application | Key Technique | Scientific Question Addressed |

|---|---|---|---|

| Structural Biology | Mapping protein conformational changes | 2D IR Spectroscopy | How do proteins change shape to perform their function? |

| Cell Biology | Studying peptide-membrane interactions | Fluorescence Spectroscopy (FRET) | How do peptides and proteins interact with and cross cell membranes? |

| Neuroscience | Monitoring early-stage protein aggregation | Vibrational Spectroscopy | What are the initial structural events in neurodegenerative diseases? |

| Cellular Imaging | Tracking single proteins in live cells | Super-Resolution Microscopy | Where are specific proteins located and how do they interact in a living cell? |

Q & A

Q. How can researchers reconcile discrepancies between computational predictions and empirical data on 6-Cyanotryptophan’s electronic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.